molecular formula C16H22N4O2S2 B11006242 2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11006242
M. Wt: 366.5 g/mol
InChI Key: VFMVOISIKKTHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

Molecular Formula

C16H22N4O2S2

Molecular Weight

366.5 g/mol

IUPAC Name

2-[acetyl(2-methylpropyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H22N4O2S2/c1-8(2)7-20(12(6)21)16-18-10(4)13(24-16)14(22)19-15-17-9(3)11(5)23-15/h8H,7H2,1-6H3,(H,17,19,22)

InChI Key

VFMVOISIKKTHNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N(CC(C)C)C(=O)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context of the study.

Comparison with Similar Compounds

Similar compounds to 2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that contains a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

The uniqueness of 2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide , with CAS number 1219562-95-4 , is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound based on diverse scientific literature.

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₂S₂
Molecular Weight366.5 g/mol
StructureContains thiazole rings

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole precursors. The reaction conditions may include the use of thiourea and various thioamides to form the thiazole ring structure. Purification methods such as recrystallization or chromatography are often employed to achieve the desired purity levels.

Antimicrobial Properties

Research indicates that thiazole derivatives possess significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that similar thiazole compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation in various models of disease . The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, has been highlighted as a key pathway through which these effects are mediated .

Case Studies

  • In Vitro Studies : A study examined the compound's ability to inhibit COX enzymes using in silico docking analysis. Results indicated a higher affinity for COX-2 compared to COX-1, suggesting selective anti-inflammatory activity .
  • In Vivo Studies : In animal models, the compound demonstrated significant reductions in edema induced by carrageenan and prostaglandin E2 (PGE₂), reinforcing its potential as an anti-inflammatory agent .

The biological activity of 2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is attributed to its ability to interact with specific molecular targets within cells. The thiazole ring allows binding to various enzymes and receptors, modulating their activity and leading to biological effects such as:

  • Inhibition of microbial growth
  • Reduction of inflammatory responses

These interactions may also involve modulation of intracellular signaling pathways related to inflammation and oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.